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Compound of Interest

Compound Name: Barusiban

Cat. No.: B1609675

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barusiban (development code FE-200440) is a synthetic, non-peptide, selective antagonist of
the oxytocin receptor (OTR).[1][2] It was developed by Ferring Pharmaceuticals and
investigated primarily for its potential as a tocolytic agent to manage preterm labor.[1]
Barusiban is recognized as one of the most potent and selective OTR antagonists identified.
[1] Despite promising preclinical data, it did not demonstrate efficacy in clinical trials for
preventing preterm birth and its development for this indication was discontinued.[1][3] This
guide provides a comprehensive overview of the chemical structure, properties, mechanism of
action, and key experimental findings related to Barusiban.

Chemical Structure and Physicochemical Properties

Barusiban is a synthetic cyclic hexapeptide.[2] Its chemical identity and known
physicochemical properties are summarized in the tables below.

Chemical Identification
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Identifier Value

(4S,7S,10S,13S,16R)-N-[(2S)-5-Amino-1-
hydroxy-2-pentanyl]-7-(2-amino-2-oxoethyl)-10-
[(2R)-2-butanyl]-13-sec-butyl-16-(1H-indol-3-

IUPAC Name
ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-
thia-5,8,11,14,17-pentaazacycloicosane-4-
carboxamide[3]

CAS Number 285571-64-4[3]

Molecular Formula Ca0H63No0sS[3]

Synonyms FE-200440[4]

Physicochemical Properties

Property Value

Molar Mass 830.06 g-mol~1[3]

Appearance White to off-white lyophilized powder[4]
Solubility Soluble in agueous buffers and DMSO[4]

Store at -20°C, protected from moisture and

Storage ]
light[4]

Mechanism of Action

Barusiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein
coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the uterus
(myometrium).[4][5]

The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to
uterine contractions. This process is primarily mediated through the Gq protein/phospholipase
C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3
binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium
ions (Ca?*) into the cytoplasm.[5][6] The increased intracellular Ca2* concentration leads to the
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activation of calmodulin and subsequently myosin light-chain kinase (MLCK), which
phosphorylates myosin, resulting in myometrial cell contraction.[5]

Barusiban competitively binds to the OTR, preventing the binding of endogenous oxytocin and
thereby inhibiting this signaling cascade and subsequent uterine contractions.[4] It exhibits a
high affinity for the human OTR, with a reported Ki value of 0.8 nM.[7] A key feature of
Barusiban is its high selectivity for the OTR over the structurally related vasopressin Vl1a
receptor, showing an approximately 300-fold higher affinity for the OTR.[8] This selectivity is
significant as it minimizes potential off-target effects related to vasopressin receptor
antagonism.

Cytoplasm

Click to download full resolution via product page

Caption: Simplified signaling pathway of oxytocin-induced myometrial contraction and its
inhibition by Barusiban. (Max Width: 760px)

Pharmacological Studies
In Vitro Studies

The inhibitory effect of Barusiban on oxytocin-induced uterine contractions has been
demonstrated in isolated human myometrial tissues.

Experimental Protocol: Myometrial Strip Contractility Assay[9][10]

o Tissue Source: Myometrial biopsies were obtained from women undergoing Cesarean
section at both preterm (30-36 weeks) and term (38-41 weeks) gestation.
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e Preparation: The tissue was dissected into longitudinal strips (approximately 2x2x10 mm).

o Apparatus: Strips were mounted in organ baths containing Krebs-Ringer solution, maintained
at 37°C, and bubbled with a mixture of 95% O2 and 5% CO:-.

e Measurement: Isometric tension was recorded using force-displacement transducers.

o Procedure: After an equilibration period, cumulative concentration-response curves to
oxytocin were generated. This was repeated in the presence of increasing concentrations of
Barusiban (2.5, 25, and 250 nM) or the reference compound, atosiban.

e Analysis: The potency of the antagonists was determined by calculating the pA2 value, which
represents the negative logarithm of the antagonist concentration that necessitates a two-
fold increase in the agonist concentration to elicit the original response.

Results: Barusiban demonstrated a concentration-dependent inhibition of oxytocin-induced
contractions in myometrial tissue from both preterm and term pregnancies.[9] The calculated
pA2 values indicated that Barusiban is a highly potent oxytocin antagonist, with a potency at
least comparable to, or greater than, atosiban in this in vitro setting.[9][10]

Tissue Source Barusiban (pA2) Atosiban (pA2)
Preterm Myometrium 9.76[9] 7.86[9]
Term Myometrium 9.89[9] 7.81[9]

In Vivo Animal Studies

Preclinical studies in a cynomolgus monkey model of preterm labor provided significant insights
into the pharmacokinetics and pharmacodynamics of Barusiban.

Experimental Protocol: Cynomolgus Monkey Model of Preterm Labor[11][12]
o Animal Model: Surgically instrumented, time-mated pregnant cynomolgus monkeys.

 Instrumentation: Telemetry devices were implanted to allow for continuous monitoring of
intrauterine pressure (IUP) and electromyographic (EMG) activity.
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 Induction of Contractions: A continuous intravenous infusion of oxytocin was administered to
simulate preterm labor by inducing stable uterine contractions.

e Treatment: Once stable contractions were established, animals received either Barusiban or
atosiban via intravenous bolus or continuous infusion at various doses.

» Data Collection: IUP was recorded telemetrically to quantify the frequency and intensity of
uterine contractions. Blood samples were collected to determine the pharmacokinetic profiles

of the drugs.
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Caption: Experimental workflow for the in vivo evaluation of Barusiban in a cynomolgus
monkey model of preterm labor. (Max Width: 760px)
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Pharmacodynamic Results: Both Barusiban and atosiban were highly effective, achieving 96-
98% inhibition of oxytocin-induced intrauterine pressure.[12] However, Barusiban was found to
be three to four times more potent than atosiban.[12] A key differentiating factor was the
duration of action; Barusiban's effects lasted for over 13-15 hours, compared to 1-3 hours for
atosiban.[12] The tocolytic effect of Barusiban was also shown to be reversible with a high-
dose infusion of oxytocin.[12]

Pharmacokinetic Results: The superior duration of action of Barusiban was attributed to its
more favorable pharmacokinetic profile compared to atosiban, characterized by a longer half-
life and lower clearance.

Parameter Barusiban Atosiban

Half-life (t1/2) 1.5-2.6 hours[11] 0.5-0.7 hours[11]
Clearance (CL) 25-66 ml-h—1.kg=1[11] 539-936 ml-h—1-kg=1[11]
Volume of Distribution (Vd) 70-159 ml-kg—1[11] 359-640 ml-kg~1[11]

Placental Transfer: Studies investigating the placental transfer of Barusiban found it to be
limited. In cynomolgus monkeys, the fetal plasma concentration of Barusiban was
approximately 9.1% of the maternal concentration.[13] An ex vivo human cotyledon perfusion
model showed a similar transfer rate of 9.3-11.0%.[13]

Clinical Trials
Preterm Labor

A phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the
efficacy of Barusiban in women with threatened preterm labor.[3][14]

o Study Design: 163 pregnant women between 34 and 36 weeks of gestation with signs of
preterm labor were randomized to receive a single intravenous bolus of Barusiban (at doses
of 0.3, 1, 3, or 10 mg) or a placebo.[3]

e Primary Endpoint: The percentage of women who did not deliver within 48 hours of
administration.[3]
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o Results: The trial failed to meet its primary endpoint. There was no significant difference in
the rate of delivery within 48 hours between any of the Barusiban groups and the placebo
group.[3][14] Barusiban did not reduce the number of uterine contractions compared to
placebo.[3] The safety profile was comparable to placebo for the mother, fetus, and neonate.
[31[14]

Treatment Group % Not Delivered within 48h
Placebo 72%(3]
Barusiban (all doses) 65-88%]3]

In Vitro Fertilization (IVF)

Given its ability to reduce uterine contractility, Barusiban was also investigated as a potential
agent to improve embryo implantation rates during IVF procedures by creating a more
guiescent uterine environment.[4] However, comprehensive clinical data supporting its efficacy
in this application are limited.

Conclusion

Barusiban is a potent and highly selective oxytocin receptor antagonist with a long duration of
action demonstrated in preclinical models. While it showed significant promise in in vitro and in
vivo studies for inhibiting uterine contractions, it ultimately failed to demonstrate clinical efficacy
in the treatment of preterm labor. Its development for this indication has been halted. The
extensive preclinical characterization of Barusiban, however, provides valuable data for the
ongoing development of oxytocin receptor modulators for various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1609675?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

